molecular formula C6H8FNO2 B1390615 4-Fluoro-2-azabicyclo[2.1.1]hexane-1-carboxylic acid CAS No. 1196976-68-7

4-Fluoro-2-azabicyclo[2.1.1]hexane-1-carboxylic acid

Cat. No. B1390615
M. Wt: 145.13 g/mol
InChI Key: LWZMDDIQHAFKJF-UHFFFAOYSA-N
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Patent
US09266904B2

Procedure details

To a solution of methyl 1-fluoro-3-methyl-3-azabicyclo[2.1.1]hexane-4-carboxylate (AR4) (150 mg, 0.57 mmol) in CH2Cl2 (1.0, mL) was added an aqueous of HCl (6.0N, 8.0 mL). The reaction mixture was heated to reflux and stirred for 3 hours. After cooled to room temperature, the solution was filtered. The filtrate was evaporated in vacuo, and the residue was washed with MeCN to give 4-fluoro-2-aza-bicyclo[2.1.1]hexane-1-carboxylic acid as a white solid (45 mg). LC/MS: calc'd 146 (MH+), exp 146 (MH+).
Name
methyl 1-fluoro-3-methyl-3-azabicyclo[2.1.1]hexane-4-carboxylate
Quantity
150 mg
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]12[CH2:7][C:5]([C:8]([O:10]C)=[O:9])([CH2:6]1)[N:4](C)[CH2:3]2.Cl>C(Cl)Cl>[F:1][C:2]12[CH2:7][C:5]([C:8]([OH:10])=[O:9])([CH2:6]1)[NH:4][CH2:3]2

Inputs

Step One
Name
methyl 1-fluoro-3-methyl-3-azabicyclo[2.1.1]hexane-4-carboxylate
Quantity
150 mg
Type
reactant
Smiles
FC12CN(C(C1)(C2)C(=O)OC)C
Name
Quantity
8 mL
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
FILTRATION
Type
FILTRATION
Details
the solution was filtered
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated in vacuo
WASH
Type
WASH
Details
the residue was washed with MeCN

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
FC12CNC(C1)(C2)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 45 mg
YIELD: CALCULATEDPERCENTYIELD 54.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.